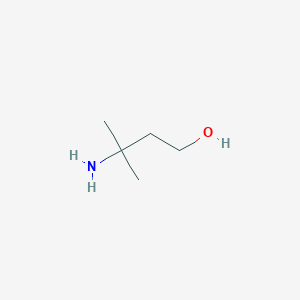
4-アミノオキサン-4-カルボニトリル
概要
説明
4-Aminooxane-4-carbonitrile, also known as 4-Aminotetrahydro-2H-pyran-4-carbonitrile or 4-Amino-4-cyanotetrahydropyran, is a chemical compound with the molecular formula C₆H₁₀N₂O . It has a molecular weight of 126.16 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Aminooxane-4-carbonitrile include a molecular weight of 126.16 g/mol . The compound has a density of 1.111g/cm³ and a boiling point of 260.777ºC at 760 mmHg .科学的研究の応用
農業: 作物の保護と成長促進
農業において、4-アミノオキサン-4-カルボニトリルは、新しい農薬の開発に利用される可能性があります。その化学的特性により、植物の生物学と相互作用し、作物の収量を向上させ、害虫から保護する可能性のある、新規の殺虫剤または成長促進物質の開発につながる可能性があります .
環境科学: 汚染修復
4-アミノオキサン-4-カルボニトリル: は、環境科学、特に汚染修復の分野で応用がある可能性があります。金属やその他の汚染物質と錯体を形成する能力は、汚染された水や土壌を浄化する新しい方法を開発するために利用される可能性があります .
生化学: 酵素阻害と活性化
生化学では、この化合物は酵素反応の研究に使用できます。その官能基は酵素と相互作用し、阻害剤または活性剤として作用する可能性があり、代謝経路の理解や生化学的アッセイの開発に役立つ可能性があります .
薬理学: 生物活性スクリーニング
この化合物の潜在的な生物活性は、薬理学的研究におけるスクリーニングの候補となります。受容体やイオンチャネルなどのさまざまな生物学的標的に対するその効果をテストすることにより、新しい薬剤候補の発見に使用できます .
化学工学: プロセス最適化
化学工学において、4-アミノオキサン-4-カルボニトリルは、プロセス最適化に関与する可能性があります。その安定性と反応性は、ファインケミカルや医薬品生産のためのより効率的な化学プロセスの設計において重要な要素となる可能性があります .
ナノテクノロジー: ナノ材料合成
最後に、この化合物は、ナノテクノロジーの急速に発展している分野で役割を果たす可能性があります。その分子構造は、導電率の向上や触媒活性の強化などの特定の特性を持つナノ材料の合成に使用できる可能性があります .
Safety and Hazards
特性
IUPAC Name |
4-aminooxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-5-6(8)1-3-9-4-2-6/h1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLRIDPDRLEOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622203 | |
| Record name | 4-Aminooxane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50289-12-8 | |
| Record name | 4-Aminooxane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminooxane-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)


![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)
